N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. The compound can also interact with DNA, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide include:
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound also belongs to the Schiff base family and has been studied for its potential biological activities.
The uniqueness of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H16BrN3O3 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-17(18(23-26-12)13-6-4-3-5-7-13)19(24)22-21-11-14-10-15(20)8-9-16(14)25-2/h3-11H,1-2H3,(H,22,24)/b21-11+ |
InChI Key |
CGNZEBCECFZDRQ-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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